4-Thiazolidinone, 3-(4-methylphenyl)-5-(phenylmethylene)-2-thioxo-
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Overview
Description
4-Thiazolidinone, 3-(4-methylphenyl)-5-(phenylmethylene)-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a thiazolidinone ring with a phenylmethylene and a 4-methylphenyl group, contributes to its distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-(4-methylphenyl)-5-(phenylmethylene)-2-thioxo- typically involves the cyclization of appropriate thiosemicarbazones with α-haloketones or α-haloesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process. The reaction can be represented as follows:
Thiosemicarbazone Formation: Thiosemicarbazide reacts with an appropriate aldehyde or ketone to form the thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone intermediate undergoes cyclization with an α-haloketone or α-haloester in the presence of a base or acid catalyst to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3-(4-methylphenyl)-5-(phenylmethylene)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The phenylmethylene and 4-methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-(4-methylphenyl)-5-(phenylmethylene)-2-thioxo- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone, 3-methyl-2-[(4-methylphenyl)imino]-, (2E): Another thiazolidinone derivative with similar structural features but different biological activities.
4-Thiazolidinone, 3-(diphenylmethyl)-2-[(4-methylphenyl)imino]-: A compound with a diphenylmethyl group instead of a phenylmethylene group, leading to different chemical and biological properties.
Uniqueness
4-Thiazolidinone, 3-(4-methylphenyl)-5-(phenylmethylene)-2-thioxo- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its potential as a selective COX-2 inhibitor and its diverse applications in various fields highlight its significance in scientific research and industry.
Properties
IUPAC Name |
5-benzylidene-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS2/c1-12-7-9-14(10-8-12)18-16(19)15(21-17(18)20)11-13-5-3-2-4-6-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUNTUURMVYFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364103 |
Source
|
Record name | 4-Thiazolidinone, 3-(4-methylphenyl)-5-(phenylmethylene)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67637-10-9 |
Source
|
Record name | 4-Thiazolidinone, 3-(4-methylphenyl)-5-(phenylmethylene)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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